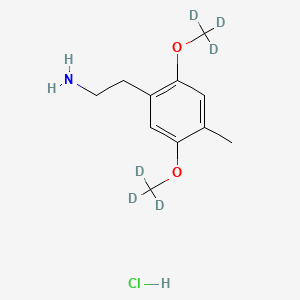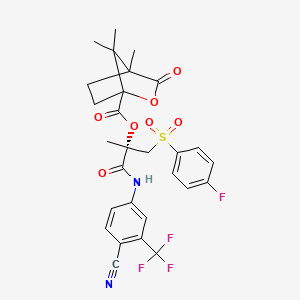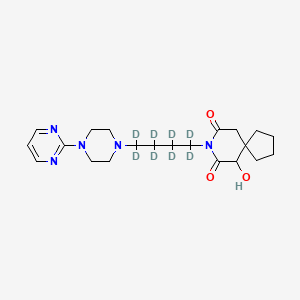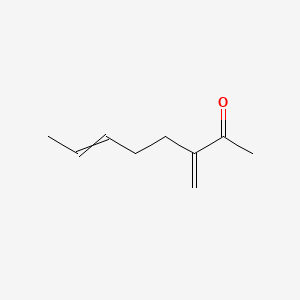
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is a deuterated derivative of 2,5-dimethoxy-4-methylphenethylamine. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride typically involves the deuteration of 2,5-dimethoxy-4-methylphenethylamine. This process includes the introduction of deuterium atoms into the methoxy groups. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product with the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups into corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various reduced derivatives.
Scientific Research Applications
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: The compound is used to study metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism of related drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to trace its metabolic pathways and understand its effects at the molecular level. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylphenethylamine: The non-deuterated version of the compound.
2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride: Another deuterated derivative with a bromine atom.
Uniqueness
2,5-(Dimethoxy-d6)-4-methylphenethylamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise studies in various scientific fields. The deuterium atoms provide a distinct advantage in tracing and understanding metabolic and chemical processes.
Properties
IUPAC Name |
2-[4-methyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H/i2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPCUUZBUOLEMM-HVTBMTIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CCN)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C)OC([2H])([2H])[2H])CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)








![N-cyclohexylcyclohexanamine;(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B564456.png)


